molecular formula C10H11N5O3 B11479918 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one

5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one

Cat. No.: B11479918
M. Wt: 249.23 g/mol
InChI Key: RKXUWEDGYAYKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HYDRAZINYL-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDRAZINYL-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2,3-dimethyl-4-nitroaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-HYDRAZINYL-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Azides and other oxidized derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-HYDRAZINYL-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its hydrazinyl group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-DIMETHYL-7-NITROQUINAZOLIN-4-ONE: Lacks the hydrazinyl group but shares the quinazolinone core structure.

    5-AMINO-2,3-DIMETHYL-7-NITROQUINAZOLIN-4-ONE: Contains an amino group instead of a hydrazinyl group.

    5-HYDRAZINYL-2,3-DIMETHYLQUINAZOLIN-4-ONE: Lacks the nitro group but retains the hydrazinyl and quinazolinone core.

Uniqueness

The presence of both the hydrazinyl and nitro groups in 5-HYDRAZINYL-2,3-DIMETHYL-7-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4-one

InChI

InChI=1S/C10H11N5O3/c1-5-12-7-3-6(15(17)18)4-8(13-11)9(7)10(16)14(5)2/h3-4,13H,11H2,1-2H3

InChI Key

RKXUWEDGYAYKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NN)C(=O)N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.